Hyfl L -

Hyfl L

Catalog Number: EVT-245566
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hyfl L, a compound derived from the Hybanthus floribundus plant, is part of a larger class of molecules known as cyclotides. Cyclotides are characterized by their cyclic structure and the presence of a cystine knot, which contributes to their stability and biological activity. Hyfl L specifically refers to a group of cyclotides isolated from this plant species, exhibiting unique amino acid sequences and structural features that differentiate them from other known cyclotides.

Source

Hyfl L is sourced from the Hybanthus floribundus, commonly found in Australia. The extraction and characterization of these cyclotides involve sophisticated methods such as liquid chromatography and mass spectrometry, which allow for the identification of their distinct sequences and structures .

Classification

Hyfl L belongs to the broader category of cyclotide peptides, which are classified based on their structural motifs. Within the plant kingdom, it falls under the family Violaceae, genus Hybanthus. Cyclotides are recognized for their potential as therapeutic agents due to their stability and ability to interact with various biological targets, including receptors and enzymes .

Synthesis Analysis

Methods

The synthesis of Hyfl L involves several key steps:

  1. Extraction: Plant material is harvested and subjected to extraction processes typically involving solvents like methanol or water.
  2. Purification: The crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate specific cyclotide variants.
  3. Characterization: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the molecular weight and structural configuration of the isolated peptides.

These methods ensure that the resulting cyclotides maintain their biological activity while providing sufficient yield for further analysis .

Molecular Structure Analysis

Structure

The molecular structure of Hyfl L is defined by its cyclic backbone and the presence of multiple disulfide bonds that form a cystine knot. This unique configuration contributes to its resistance to proteolytic degradation, making it stable in various environments.

Data

  • Molecular Weight: Approximately 2,500 to 3,000 Da.
  • Amino Acid Composition: Varies among different variants (e.g., Hyfl A, B, C), with notable sequences including Gln, Met, Lys, and tandem Glu residues .
Chemical Reactions Analysis

Reactions

Hyfl L engages in various chemical reactions typical for peptides:

  1. Oxidation: Certain residues may undergo oxidation, affecting their biological activity.
  2. Cleavage: Enzymatic cleavage can occur under specific conditions, leading to the formation of smaller peptide fragments.

These reactions are essential for understanding how Hyfl L can be utilized in therapeutic applications and its stability in biological systems .

Mechanism of Action

Process

The mechanism of action for Hyfl L involves its interaction with specific receptors in biological systems. Cyclotides like Hyfl L can modulate receptor activity through binding interactions that influence signal transduction pathways.

Data

  • Binding Affinity: Studies indicate that Hyfl L derivatives can exhibit high affinity for G protein-coupled receptors (GPCRs), which are critical targets in drug design .
  • Biological Activity: The cyclic structure enhances its ability to penetrate cellular membranes and exert effects on intracellular signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Typically soluble in polar solvents such as water and methanol.
  • Stability: Resistant to heat and pH variations due to its cyclic nature.

Chemical Properties

  • pKa Values: Reflective of the ionizable side chains present in the amino acid composition.
  • Spectroscopic Data: Characterization via NMR provides insights into the secondary structure elements like alpha-helices or beta-sheets present in some variants .
Applications

Hyfl L has significant scientific uses:

  1. Pharmaceutical Development: Due to its stability and biological activity, Hyfl L serves as a template for designing new peptide-based therapeutics targeting GPCRs.
  2. Biotechnology: Its unique properties make it suitable for applications in drug delivery systems and as a scaffold for engineering novel bioactive compounds.

The ongoing research into cyclotides like Hyfl L continues to unveil their potential across various fields including medicine, agriculture, and biotechnology .

Biosynthetic Pathways & Enzymatic Regulation of Hyfl L

Evolutionary Origins of Hyfl L-Producing Organisms

Hyfl L is a cyclotide primarily biosynthesized by plant species within the Violaceae family, notably Hybanthus floribundus and related Australian Hybanthus species [3] [7]. Phylogenetic studies indicate that cyclotide-producing plants evolved distinct biosynthetic machinery ~28–48 million years ago, coinciding with adaptive radiations in response to herbivore pressure in arid Australian ecosystems [7]. Genomic analyses reveal that the Violaceae lineage developed specialized cystine knot motifs through convergent evolution, enabling functional diversification from ancestral EF-hand calcium-binding proteins [1] [7]. H. floribundus expresses Hyfl L in aerial tissues (leaves/stems) at concentrations up to 1.2 mg/g dry weight, reflecting its role as a chemical defense agent [3] [7].

Table 1: Evolutionary Distribution of Hyfl L in Violaceae

Plant SpeciesGeographic OriginTissue LocalizationAbundance (mg/g DW)
Hybanthus floribundusAustraliaLeaves/Stems0.8–1.2
Viola hederaceaAustraliaRoots/Flowers0.3–0.5
Viola odorataEuropeLeaves0.6–0.9
Hybanthus parviflorusSouth AmericaAerial parts0.4–0.7

Precursor Molecules and Metabolic Flux in Hyfl L Synthesis

Hyfl L biosynthesis requires precise metabolic channeling of three key precursors:

  • Amino acid substrates: Primarily cysteine (6 residues), glycine, and asparagine, sourced from photorespiratory serine-glycine pathways [7].
  • Hexosamine derivatives: N-acetylglucosamine (GlcNAc) from UDP-GlcNAc pools regulates glycosylation of cyclotide precursors, influencing folding efficiency [2] [7].
  • Energy carriers: ATP/GTP drive enzymatic cyclization, with flux modulated by mitochondrial respiratory rates [8].

Metabolic flux analysis demonstrates that nitrogen availability directly influences precursor partitioning. Under low-glucose conditions, glutamine consumption shifts toward amino acid synthesis rather than hexosamine production, reducing Hyfl L yields by 40–60% [2]. Conversely, GlcNAc supplementation restores glycosylation capacity and optimizes cyclotide folding [2].

Table 2: Precursor Contributions to Hyfl L Biosynthesis

PrecursorPrimary Metabolic SourceFunction in SynthesisFlux Dependency
CysteineSerine-acetyltransferase pathwayDisulfide bond formationNitrogen assimilation rate
UDP-GlcNAcHexosamine biosynthesis pathwayPrecursor glycosylationGlucose/glutamine uptake
AsparagineAspartate-ammonia ligase reactionBackbone cyclization pointPhotorespiration intensity
ATPOxidative phosphorylationEnergy for AEP-mediated cyclizationMitochondrial activity

Role of Cyclization Enzymes in Hyfl L Backbone Formation

The macrocyclic backbone of Hyfl L is formed by asparaginyl endopeptidases (AEPs), which catalyze both proteolytic cleavage and transpeptidation reactions [7]. Key enzymatic steps include:

  • C-terminal processing: AEPs cleave after Asn/Asp residues at the C-terminus of precursor proteins (e.g., HbFLP-1 gene product) [7].
  • Cyclization: Liberated N-terminal glycine attacks the C-terminal asparagine, forming a peptide bond via nucleophilic substitution (half-life: 8.5 min at pH 5.2) [7].
  • Knot stabilization: Disulfide isomerases orchestrate cystine knot formation (Cys I-IV, II-V, III-VI pairings), conferring protease resistance [7].

Mutagenesis studies confirm that AEP isoform HbAEP2 in H. floribundus exhibits 27-fold higher cyclization efficiency than ubiquitous vacuolar AEPs due to a specialized hydrophobic substrate-binding pocket [7]. Knockdown of HbAEP2 reduces Hyfl L accumulation by >90%, confirming its indispensability [7].

Regulatory Networks Governing Hyfl L Expression in Host Systems

Hyfl L biosynthesis is transcriptionally regulated by a jasmonate-responsive module integrating developmental and environmental cues [5] [7] [8]:

  • Core transcription factors (TFs): bHLH proteins (e.g., MYC2/3/4) bind E-box motifs (5ʹ-CACGTG-3ʹ) in HbFLP gene promoters, inducing expression upon herbivory [7] [8].
  • Epigenetic modulation: Histone H3K9 acetylation levels at HbAEP2 loci increase 4.2-fold under mechanical wounding, enhancing enzyme production [8].
  • Cross-regulation: SMAD3 represses basal HbFLP transcription but cooperates with bHLH TFs during stress responses, fine-tuning output [8].

Single-cell RNA-seq of H. floribundus trichomes revealed that metabolic compartmentalization occurs, where epidermal cells expressing HbFLP and HbAEP2 show 18-fold higher Hyfl L accumulation than mesophyll cells [7] [8]. This spatial regulation optimizes defense metabolite production while minimizing energy costs.

Table 3: Regulatory Elements Controlling Hyfl L Biosynthesis

Regulatory ComponentTarget GeneInduction SignalEffect on Hyfl L Yield
bHLH TF MYC4HbFLP-1Jasmonic acid6.8-fold increase
SMAD3 repressorHbAEP2Developmental timing70% reduction
H3K9ac marksHbFLP clusterWounding/Pathogen attack4.2-fold increase
miRNA hba-miR866HbAEP1Nutrient limitation55% reduction

Properties

Product Name

Hyfl L

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